N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O/c17-12-7-6-10(8-11(12)16(18,19)20)21-15(25)14-13(22-24-23-14)9-4-2-1-3-5-9/h1-8,13-14,22-24H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFNIRWKAOOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is the p300 histone acetyltransferase (HAT) . The p300 HAT is a global transcriptional coactivator, playing a critical role in cell cycle control, differentiation, and apoptosis.
Mode of Action
This compound, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity. CTPB directly binds to p300, leading to an enhancement in the p300 HAT activity.
Biochemical Pathways
The activation of p300 HAT by CTPB leads to the acetylation of histones H3 and H4. This acetylation is a key process in the regulation of gene expression. By modifying the chromatin structure, it allows transcription factors to access DNA and modulate gene expression.
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability.
Result of Action
The activation of p300 HAT by CTPB can lead to changes in gene expression, which can have various downstream effects depending on the specific genes being regulated. These effects can include changes in cell cycle control, differentiation, and apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence the compound’s efficacy, either by competing for binding sites or by modulating the activity of p300 HAT.
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula: . Its structural components include a triazolidine ring, a chloro-trifluoromethyl phenyl group, and a carboxamide functional group. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various kinases, particularly c-KIT kinase, which is implicated in several cancers. Its design allows it to interact effectively with the ATP binding site of the kinase, potentially blocking its activity in tumorigenesis .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the triazolidine moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor for bacterial enzymes .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting that this compound may modulate inflammatory pathways .
Biological Activity Data
A summary of biological activities and relevant findings related to this compound is presented below:
| Activity | Effect | Reference |
|---|---|---|
| c-KIT Kinase Inhibition | Potent inhibition (single-digit nM) | |
| Antimicrobial Activity | Effective against certain bacterial strains | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- c-KIT Mutant Models : A study evaluating the efficacy of this compound against various c-KIT mutants demonstrated significant tumor regression in mouse models harboring drug-resistant mutations. This highlights its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs), particularly in cases resistant to standard treatments like imatinib .
- In Vitro Studies : In vitro assays have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. This selectivity is crucial for minimizing side effects during treatment .
- Structure-Activity Relationship (SAR) : Research into related compounds has elucidated key structural features that enhance biological activity, providing insights into optimizing lead compounds for better efficacy and reduced toxicity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
One of the primary applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is its role as an intermediate in the synthesis of anticancer drugs, notably Sorafenib. Sorafenib is a multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma. The compound's structure allows it to interact with various kinase targets, including RAF kinases and receptor tyrosine kinases, which are crucial in tumor cell proliferation and angiogenesis .
1.2 Synthesis of Related Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. For instance, modifications to the triazolidine structure can lead to derivatives with enhanced pharmacological properties. Research indicates that altering substituents on the aromatic rings can significantly impact the biological activity of these derivatives, making them potential candidates for further drug development .
Organic Synthesis
2.1 Synthetic Methodologies
The synthesis of this compound involves several chemical transformations, including nitration, reduction, and cyclization reactions. A notable method includes the use of acetic anhydride and concentrated nitric acid for nitration, followed by a reduction step utilizing ferric chloride and hydrazine hydrate . This synthetic route has been optimized to minimize environmental impact and improve yield.
2.2 Applications in Material Science
Beyond medicinal applications, this compound can be explored for its potential use in material science, particularly in developing functional materials with specific electronic or optical properties. The trifluoromethyl group is known to enhance the stability and solubility of compounds in various solvents, making them suitable for applications in organic electronics or as coatings .
Case Studies
3.1 Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated the effectiveness of derivatives of this compound in inhibiting tumor growth in vitro. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as new therapeutic agents .
3.2 Environmental Impact Assessment
Research focusing on the environmental implications of synthesizing this compound highlighted the need for greener chemical processes. The traditional methods often generate hazardous waste; however, newer methods involving safer reagents and conditions have been developed to reduce environmental risks associated with its synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Key Findings and Comparative Analysis
Structural Features
Triazolidine vs. Phthalimide/Isoxazole Cores :
- The triazolidine ring in the target compound offers a unique conformational profile compared to rigid phthalimide (used in polymers ) or isoxazole (common in agrochemicals ). This may enhance binding to flexible biological targets.
- The trifluoromethyl group in both the target compound and the ethyl carbamate derivative () improves resistance to oxidative metabolism, a critical feature in pesticide design .
- Fluorinated bipyridine carboxamides () highlight the role of fluorine in enhancing bioavailability, a trait likely shared with the target compound .
Functional and Application Differences
Material Science vs. Bioactivity :
- Agrochemical Potential: The ethyl carbamate derivative () shares the chloro-trifluoromethylphenyl motif with the target compound but incorporates an imidazole ring for enhanced bioactivity. This suggests that the target compound’s phenyl-triazolidine system may prioritize stability over broad-spectrum activity .
Q & A
Q. Basic | Analytical Chemistry
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming substituent positions and trifluoromethyl group integrity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) resolves impurities, as demonstrated in purity analysis of structurally similar nitrobenzamide derivatives .
- X-ray Crystallography : For definitive structural confirmation, crystallographic data can reveal intermolecular interactions (e.g., hydrogen bonding) affecting physical properties .
How can researchers analyze the impact of the trifluoromethyl and chloro substituents on the compound's biological activity through structure-activity relationship (SAR) studies?
Q. Advanced | Medicinal Chemistry
- Isosteric replacements : Synthesize analogs replacing Cl or CF with other electron-withdrawing groups (e.g., Br, NO) to assess potency changes. Evidence from hydroxybenzamide derivatives shows CF enhances metabolic stability and target binding .
- Pharmacophore mapping : Use computational tools to identify critical interactions (e.g., hydrophobic pockets accommodating CF). In vivo studies of related prodrugs demonstrate trifluoromethyl groups improve bioavailability .
- Bioassay comparisons : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to quantify substituent effects on IC values .
What methodological approaches are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?
Q. Advanced | Pharmacokinetics
- Metabolic profiling : Conduct LC-MS/MS to identify active metabolites in vivo, as discrepancies may arise from prodrug conversion (e.g., ester hydrolysis in carboxamide derivatives) .
- Protein binding assays : Measure plasma protein binding to explain reduced free drug availability in vivo compared to in vitro systems.
- Dose-response alignment : Adjust in vitro concentrations to mirror unbound plasma levels, addressing bioavailability limitations observed in trifluoromethylphenyl analogs .
What computational modeling techniques are suitable for predicting the binding affinity of this compound with target proteins?
Q. Advanced | Computational Chemistry
- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites. For example, pyrazole carboxamides show high affinity for insect GABA receptors when docked with homology models .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues involved in CF/Cl interactions .
- QSAR modeling : Train models on datasets of similar triazolidines to predict logP, pKa, and IC values, optimizing lead compounds .
What are the solubility challenges associated with this compound in common organic solvents, and how can they be addressed during experimental design?
Q. Basic | Physical Chemistry
- Low solubility in polar solvents : The trifluoromethyl and chloro groups increase hydrophobicity. Co-solvents like DMSO:water mixtures (e.g., 10% DMSO) are effective, as used in solubility studies of nitrobenzamide analogs .
- Crystallization issues : Slow evaporation from dichloromethane/hexane mixtures improves crystal quality for XRD analysis .
- Surfactant-assisted dissolution : For in vitro assays, non-ionic surfactants (e.g., Tween-80) enhance dispersion without interfering with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
